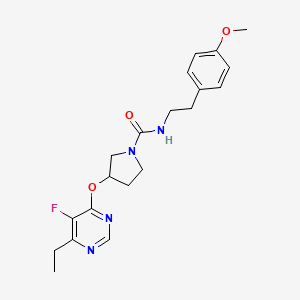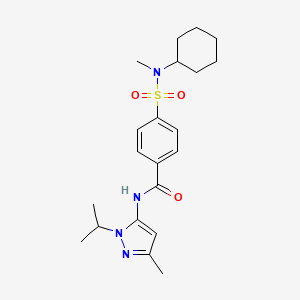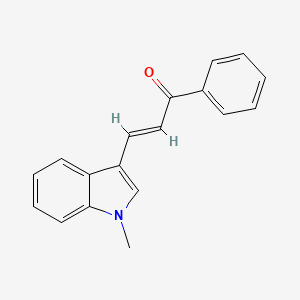![molecular formula C12H7Cl2N3O2 B2486757 4-(2,5-Diclorofenoxi)-3-metilisoxazolo[5,4-d]pirimidina CAS No. 672925-32-5](/img/structure/B2486757.png)
4-(2,5-Diclorofenoxi)-3-metilisoxazolo[5,4-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant activity against various biological targets, making it a candidate for drug development.
Mecanismo De Acción
Target of Action
The primary targets of 4-(2,5-Dichlorophenoxy)-3-methylisoxazolo[5,4-d]pyrimidine are likely to be protein kinases, particularly c-Met kinase . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Pyrimidine derivatives, such as the one , have been found to exhibit anticancer activity, potentially due to their ability to inhibit these kinases .
Mode of Action
The compound interacts with its targets by binding to the kinase domain, leading to the inhibition of the kinase’s activity . This interaction can lead to the disruption of several signaling pathways involved in cell growth and differentiation . The compound’s structural resemblance to the nucleotide base pair of DNA and RNA may also contribute to its mode of action .
Biochemical Pathways
The compound affects the HGF/c-Met pathway, which is involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of this pathway has been reported in several cancers . By inhibiting c-Met kinase, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The compound’s action results in the inhibition of cell growth and proliferation, particularly in cancer cells . It has shown moderate-to-good antiproliferative activity against certain cancer cell lines . Furthermore, it has demonstrated antimigratory activity, indicating its potential to inhibit cancer metastasis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of other substances, pH levels, temperature, and the presence of certain enzymes can affect the compound’s effectiveness. Chronic exposure to the compound, whether oral or inhaled, can result in hepatic changes that are both dose-dependent and exposure-dependent, and renal and pancreatic changes that are dose-dependent
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives play a crucial role in various biochemical reactions . They interact with a variety of enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
Similar compounds have been shown to exhibit cytotoxic activities against certain cell lines . These compounds influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have significant effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to cause hepatic, renal, and pancreatic damage in rats with chronic exposure .
Metabolic Pathways
It is known that pyrimidine metabolism is essential and highly conserved in all organisms .
Transport and Distribution
Similar compounds have been shown to bind to different components of the soil matrix, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Similar compounds have been shown to cause alterations in cell cycle progression and apoptosis induction within cells .
Métodos De Preparación
The synthesis of 4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions, often using reagents like chlorine, nitric acid, or sulfuric acid
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrimidine ring.
Comparación Con Compuestos Similares
4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine can be compared with other oxazolo[5,4-d]pyrimidine derivatives, such as:
1,3-oxazolo[4,5-d]pyrimidine: Known for its anticancer activity, particularly against breast cancer cell lines.
5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5,7)-dione: Exhibits antiviral properties and is used in the development of antiviral agents.
The uniqueness of 4-(2,5-Dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other derivatives .
Propiedades
IUPAC Name |
4-(2,5-dichlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O2/c1-6-10-11(15-5-16-12(10)19-17-6)18-9-4-7(13)2-3-8(9)14/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOHGIAVUSNVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[5-(1H-Benzimidazol-2-yl)-2-methoxyphenyl]-1-prop-2-enoyl-3,4-dihydro-2H-quinoline-6-carboxamide](/img/structure/B2486674.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine](/img/structure/B2486678.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(4-fluorophenyl)ethanediamide](/img/structure/B2486679.png)

![3-(5-chlorothiophen-2-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2486685.png)
![1-[N-[(2-Methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid](/img/structure/B2486687.png)



![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2486696.png)

